
(R)-1-benzyl-5-methylpiperidin-3-one
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Overview
Description
®-1-benzyl-5-methylpiperidin-3-one is a chiral compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds. The presence of the benzyl and methyl groups on the piperidine ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-benzyl-5-methylpiperidin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and benzyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-benzyl-5-methylpiperidin-3-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-benzyl-5-methylpiperidin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl carboxylic acid or benzyl ketone.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
®-1-benzyl-5-methylpiperidin-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-1-benzyl-5-methylpiperidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-benzyl-5-methylpiperidin-3-one: The enantiomer of the compound with similar but distinct properties.
1-benzylpiperidin-3-one: Lacks the methyl group, leading to different reactivity and applications.
5-methylpiperidin-3-one: Lacks the benzyl group, affecting its chemical behavior.
Uniqueness
®-1-benzyl-5-methylpiperidin-3-one is unique due to its specific chiral configuration and the presence of both benzyl and methyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Biological Activity
(R)-1-benzyl-5-methylpiperidin-3-one, a piperidine derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits various pharmacological properties that make it a candidate for further investigation in drug development. The following sections will provide an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with a benzyl group and a methyl substituent. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's chiral centers are crucial for its binding affinity and selectivity. It may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways crucial for cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its antiproliferative effects against several cancer cell lines, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines were found to be less than 5 μM, indicating potent anticancer activity .
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
Cell Line | IC50 Value (µM) |
---|---|
A549 | < 5 |
MCF7 | < 3 |
HCT116 | < 3 |
PC3 | < 5 |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies suggest that it may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety. The compound's ability to modulate neurotransmitter release could provide therapeutic avenues for neurological disorders .
Study on Antiproliferative Activity
A significant study evaluated the antiproliferative activity of various piperidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited enhanced activity against cancer cell lines compared to those without piperidine moieties. This underscores the importance of structural features in determining biological efficacy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand how this compound behaves in biological systems. Initial assessments suggest favorable absorption and distribution profiles, although further studies are required to fully elucidate its metabolic pathways and potential toxicity .
Properties
IUPAC Name |
(5R)-1-benzyl-5-methylpiperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHLLGBMPQNQLJ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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